Cas no 78312-00-2 (2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one)
2-Methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound featuring an oxazolone core substituted with a 4-nitrophenylmethylidene group. This structure imparts reactivity useful in organic synthesis, particularly as a versatile intermediate for constructing more complex molecules. The presence of the nitro group enhances electrophilic character, facilitating nucleophilic substitution or reduction reactions. The oxazolone ring offers a reactive site for further functionalization, making it valuable in pharmaceutical and agrochemical research. Its crystalline form ensures consistent purity and handling stability. This compound is particularly advantageous in applications requiring precise control over molecular architecture, such as the development of bioactive compounds or advanced materials.

78312-00-2 structure
Product name:2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one
2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one Chemical and Physical Properties
Names and Identifiers
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- 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-
- 2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
- 2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one
- ODNSPFZFMYOBLW-UHFFFAOYSA-N
- 2-methyl-4-(p-nitrobenzylidene)oxazol-5-one
- 78312-00-2
- DTXSID20327089
- 2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one
- CHEMBL4522051
- NCI60_010057
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- Inchi: InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3
- InChI Key: ODNSPFZFMYOBLW-UHFFFAOYSA-N
- SMILES: CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1
Computed Properties
- Exact Mass: 232.04840674g/mol
- Monoisotopic Mass: 232.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 84.5Ų
- XLogP3: 1.7
2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-133064-1.0g |
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
78312-00-2 | 85% | 1g |
$656.0 | 2023-06-07 | |
Enamine | EN300-133064-10.0g |
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
78312-00-2 | 85% | 10g |
$2823.0 | 2023-06-07 | |
Enamine | EN300-133064-1000mg |
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
78312-00-2 | 85.0% | 1000mg |
$656.0 | 2023-09-30 | |
1PlusChem | 1P008NH1-500mg |
5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]- |
78312-00-2 | 85% | 500mg |
$695.00 | 2024-04-21 | |
Enamine | EN300-133064-2500mg |
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
78312-00-2 | 85.0% | 2500mg |
$1287.0 | 2023-09-30 | |
Enamine | EN300-133064-5.0g |
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
78312-00-2 | 85% | 5g |
$1903.0 | 2023-06-07 | |
Enamine | EN300-133064-2.5g |
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
78312-00-2 | 85% | 2.5g |
$1287.0 | 2023-06-07 | |
Enamine | EN300-133064-0.25g |
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
78312-00-2 | 85% | 0.25g |
$325.0 | 2023-06-07 | |
Enamine | EN300-133064-0.5g |
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
78312-00-2 | 85% | 0.5g |
$512.0 | 2023-06-07 | |
Enamine | EN300-133064-100mg |
2-methyl-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
78312-00-2 | 85.0% | 100mg |
$228.0 | 2023-09-30 |
2-methyl-4-(4-nitrophenyl)methylidene-4,5-dihydro-1,3-oxazol-5-one Related Literature
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1. Back matter
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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